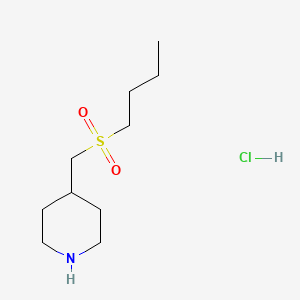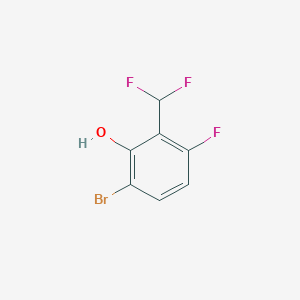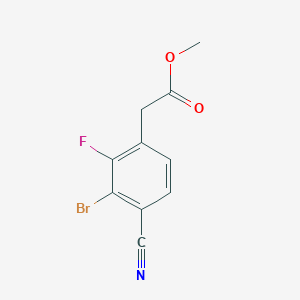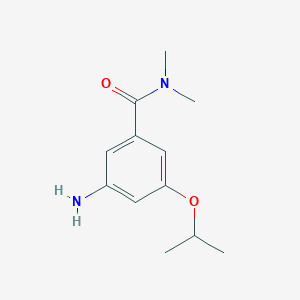
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride
描述
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C_8H_15FNCl. It is a derivative of amines and contains a cyclopropyl group, a fluorine atom, and a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropylmethanol and 2-fluoropropylamine.
Reaction Steps: The cyclopropylmethanol is first converted to cyclopropylmethyl chloride through a reaction with hydrochloric acid. This intermediate is then reacted with 2-fluoropropylamine to form the target compound.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods:
Scale-Up: The synthetic route described above can be scaled up for industrial production. Specialized reactors and equipment are used to handle larger quantities of reactants and products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like sodium azide (NaN_3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield cyclopropylmethyl ketone.
Reduction Products: Reduction can produce (3-Cyclopropyl-2-fluoropropyl)methylamine.
Substitution Products: Substitution reactions can lead to the formation of various fluorinated amines.
科学研究应用
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
3-Cyclopropyl-2-fluoropropylamine: Similar structure but lacks the methyl group.
2-Fluoropropylamine: Lacks the cyclopropyl group.
Cyclopropylmethylamine: Lacks the fluorine atom.
Uniqueness: The presence of both the cyclopropyl group and the fluorine atom in (3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride gives it unique chemical and physical properties compared to similar compounds.
属性
IUPAC Name |
3-cyclopropyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-9-5-7(8)4-6-2-3-6;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKTFXLRUXYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)








